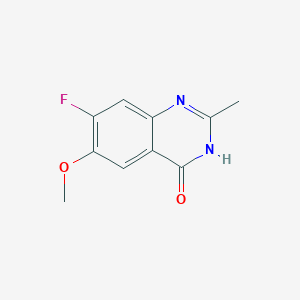

7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one

Description

Properties

IUPAC Name |

7-fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-5-12-8-4-7(11)9(15-2)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSCOPGPSQTARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific reaction conditions. One efficient method is the visible light-induced condensation cyclization, which uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is advantageous due to its simplicity, efficiency, and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions are various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one serves as a versatile building block in organic synthesis, particularly for the development of more complex quinazolinone derivatives. Its structure allows for the introduction of various functional groups through substitution reactions, which can lead to compounds with diverse chemical properties and biological activities.

Chemical Reactions:

The compound undergoes several types of chemical reactions:

- Oxidation: Can be oxidized to form different quinazolinone derivatives.

- Reduction: Functional groups can be modified through reduction reactions.

- Substitution: The fluorine and methoxy groups can be replaced with other functional groups using appropriate reagents.

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of quinazolinone derivatives |

| Reduction | Modification of functional groups |

| Substitution | Replacement of fluorine/methoxy groups |

Antimicrobial Properties:

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains, showcasing its applicability in drug development for infectious diseases .

Anticancer Activity:

The compound has shown promise in anticancer research due to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cell proliferation and survival. Studies have demonstrated that similar quinazolinone derivatives lead to decreased cell growth and increased apoptosis in cancer cells. The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression .

| Cancer Type | Activity Observed |

|---|---|

| Breast Cancer | Significant inhibition |

| Hepatocellular Carcinoma | Cytotoxic effects observed |

| Cervical Cancer | Anticancer activity confirmed |

Medicinal Applications

Therapeutic Potential:

this compound is being investigated for its therapeutic potential in treating various diseases, particularly cancer and infections. Its ability to interact with specific molecular targets positions it as a candidate for further pharmacological studies.

Drug Development:

The compound's unique structural features enable it to be a part of drug discovery programs aimed at developing new therapeutic agents. Its role as a nonpeptidic inhibitor against SARS-CoV-2 M pro has also been explored, indicating its potential in antiviral drug development .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its reactivity and the ability to form various derivatives make it valuable for synthesizing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one with key analogs:

Table 1: Structural and Functional Comparison

Table 2: Physical Properties of Selected Derivatives

Key Findings:

Substituent Position and Electronic Effects: Fluorine at position 7 (target compound) vs. Chlorine at position 7 (858238-17-2) increases hydrophobicity compared to fluorine, which may enhance membrane permeability but reduce solubility .

Functional Group Modifications: The morpholinopropoxy group in 199327-61-2 introduces a tertiary amine, likely improving water solubility and bioavailability compared to the target’s methoxy group . Benzyloxy substituents () increase steric bulk, which may hinder interactions with flat binding pockets (e.g., ATP-binding sites) .

Biological Activity Trends: Triazole-containing analogs () exhibit antibacterial activity, suggesting that quinazolinones with extended side chains (e.g., triazole-methoxy hybrids) may target bacterial enzymes . The target compound, lacking such groups, might have a narrower activity spectrum. The phenylamino group in 184475-71-6 () is associated with kinase inhibition, highlighting the role of aromatic substituents in targeting specific protein domains .

Biological Activity

7-Fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the presence of fluorine and methoxy groups, contribute to its reactivity and biological properties.

The compound's IUPAC name is this compound, and it has the following structural characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C10H9FN2O2 |

| Molecular Weight | 208.19 g/mol |

| InChI Key | AMSCOPGPSQTARN-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its interaction with various molecular targets. Similar quinazolinone derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival. The proposed mechanism involves the inhibition of key signaling pathways that lead to decreased cell growth and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 10 |

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 12 |

These results suggest that the compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a variety of microbial strains, indicating potential use in developing new antimicrobial agents.

Cardiovascular Activity

Preliminary studies have suggested that derivatives of quinazolinones, including this compound, may exhibit cardiovascular effects such as lowering blood pressure and controlling heart rate in vivo models .

Case Studies

Several studies have highlighted the biological activities of quinazolinone derivatives:

- Anticancer Efficacy : A study found that novel quinazolinone-sulphonamide derivatives exhibited significant cytotoxicity against cancerous cells while maintaining a safe profile on non-cancerous cells .

- Antimicrobial Studies : Another investigation demonstrated that related compounds showed potent activity against mycobacterial infections, underscoring the importance of the quinazolinone core in drug discovery .

Q & A

Q. What are the standard synthetic protocols for 7-fluoro-6-methoxy-2-methyl-3H-quinazolin-4-one, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nitration and fluorination steps. For example, nitration of 7-fluoroquinazolin-4(3H)-one with fuming HNO₃ in concentrated H₂SO₄ at 373 K yields nitro-substituted intermediates . Optimization includes:

- Temperature control : Prolonged heating (>1 hour) may lead to over-nitration or decomposition.

- Acid selection : H₂SO₄ acts as both solvent and catalyst, but alternative acids (e.g., polyphosphoric acid) may improve regioselectivity.

- Workup : Neutralizing the reaction mixture with ice-water minimizes side reactions .

Q. How can HPLC and FTIR be applied to assess purity and structural integrity?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor at λ = 254 nm for quinazolinone absorption. Purity >98% is critical for biological assays .

- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹), C-F stretch (~1250 cm⁻¹), and aromatic C-H bending (~830 cm⁻¹). Discrepancies in these regions indicate impurities or structural deviations .

Q. What solvent systems are effective for recrystallization of this compound?

Answer: Recrystallization from acetic acid yields high-purity crystals suitable for X-ray diffraction. Alternative solvents (e.g., ethanol/water mixtures) may be tested to balance solubility and crystal growth kinetics .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

Answer:

- Docking studies : Use software like AutoDock Vina to model binding to kinase ATP pockets. The fluoromethoxy group may form halogen bonds with backbone carbonyls (e.g., EGFR kinase).

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention. Pay attention to methoxy group flexibility, which affects entropic penalties .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?

Answer:

- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify off-target effects.

- Assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo®) for cytotoxicity and microdilution for antibacterial activity (MIC determination) .

- Structural analogs : Compare with 3-amino-6-iodo-2-methylquinazolin-4(3H)-one to isolate substituent-specific effects .

Q. How do substituent modifications (e.g., methoxy vs. morpholinopropoxy) alter physicochemical properties?

Answer:

- LogP : Replacing methoxy with morpholinopropoxy increases hydrophilicity (LogP decreases by ~1.5 units).

- Solubility : Morpholinyl groups enhance aqueous solubility via hydrogen bonding, critical for in vivo bioavailability.

- Synthetic routes : Morpholinopropoxy derivatives require protection/deprotection steps (e.g., using Boc groups) to prevent side reactions .

Q. What spectroscopic techniques validate tautomeric forms in solution vs. solid state?

Answer:

- Solid-state NMR : ¹³C CP/MAS NMR distinguishes keto (C4=O at ~170 ppm) and enol tautomers.

- Solution NMR : ¹H NMR in DMSO-d₆ monitors NH proton exchange rates. Slow exchange (broad NH peaks) indicates keto dominance .

Data Analysis & Experimental Design

Q. How should researchers design stability studies under varying pH and temperature?

Answer:

- pH stability : Incubate the compound in buffers (pH 2–9) at 310 K for 24 hours. Analyze degradation via HPLC-UV. Acidic conditions (pH <4) may hydrolyze the methoxy group .

- Thermal stability : Use TGA/DSC to identify decomposition onset temperatures. Glass transition (Tg) data inform storage conditions (e.g., refrigeration vs. ambient) .

Q. What statistical methods address batch-to-batch variability in biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.